N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide
Description
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O2/c1-19-13-16-26-25(17-19)31-29(33-26)23-15-14-20(2)24(18-23)30-28(32)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-18,27H,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSVJEBPRQHTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide typically involves the reaction of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial cell membranes. Its anticancer activity may involve the inhibition of key enzymes or signaling pathways essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide can be compared with other benzoxazole derivatives, such as:
2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline: Similar in structure but lacks the diphenylacetamide moiety, resulting in different biological activities.
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide: Contains a thienyl group instead of diphenyl, leading to variations in its chemical and biological properties.
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